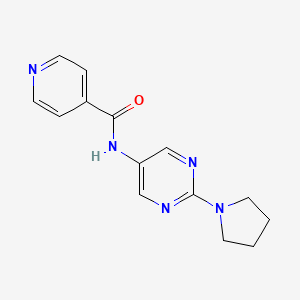

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide

Description

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their significant pharmacological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name |

N-(2-pyrrolidin-1-ylpyrimidin-5-yl)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c20-13(11-3-5-15-6-4-11)18-12-9-16-14(17-10-12)19-7-1-2-8-19/h3-6,9-10H,1-2,7-8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYSFEVNSQLCNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=N2)NC(=O)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide can be achieved through several methods. One common approach involves the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with heteroaromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction mixture is typically stirred at room temperature for a few hours, and the progress is monitored using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction may produce reduced pyrimidine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. It acts as an antagonist of the vanilloid receptor 1 and modulates the insulin-like growth factor 1 receptor . Additionally, it can inhibit a wide range of enzymes, including phosphodiesterase type 5 and isocitrate dehydrogenase 1 .

Comparison with Similar Compounds

Similar Compounds

2-(pyrrolidin-1-yl)pyrimidine: Shares a similar pyrimidine core structure and exhibits comparable pharmacological activities.

N-(pyridin-2-yl)amides: Another class of compounds with similar biological properties and synthetic routes.

Uniqueness

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide stands out due to its unique combination of a pyrimidine ring and an isonicotinamide moiety, which contributes to its distinct pharmacological profile and potential therapeutic applications.

Biological Activity

N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide is a compound of significant interest in biochemical and medicinal research due to its diverse biological activities and potential therapeutic applications. This article provides an overview of its biological activity, including its molecular mechanisms, effects on cellular processes, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes a pyrrolidine ring, a pyrimidine ring, and an isonicotinamide moiety. This combination imparts distinct chemical properties that facilitate interactions with various biological targets.

This compound has been shown to interact with several enzymes and receptors, playing crucial roles in various biochemical pathways:

- Receptor Interaction : It acts as an antagonist of the vanilloid receptor 1 (TRPV1) and modulates the insulin-like growth factor 1 receptor (IGF1R), influencing cell growth and differentiation.

- Enzyme Modulation : The compound inhibits isocitrate dehydrogenase 1 (IDH1), affecting the tricarboxylic acid cycle and cellular metabolism.

Cellular Effects

The compound's biological activity extends to multiple cellular processes:

- Cell Signaling : It influences key signaling pathways that regulate gene expression and metabolic processes.

- Subcellular Localization : this compound can localize to specific cellular compartments, such as the nucleus or mitochondria, which may enhance its functional effects.

The mechanism of action involves binding interactions with specific biomolecules, leading to either inhibition or activation of target enzymes. Notably, the compound's ability to bind to active sites allows it to exert significant biological effects through modulation of enzymatic activity and receptor signaling pathways.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit potent cytotoxic effects against cancer cell lines. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer types, suggesting a promising avenue for anticancer drug development .

- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, particularly in models of chronic inflammation. Its ability to modulate immune responses may position it as a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest that this compound could have antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound exhibits unique biological profiles when compared with other pyrrolidine and pyrimidine derivatives. Its distinct combination of functional groups enhances its efficacy as a biochemical probe in research settings.

Q & A

Q. What are the optimal synthetic routes for N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)isonicotinamide?

- Methodological Answer : The synthesis typically involves three key steps:

- Pyrimidine Core Formation : Condensation of aldehydes and amidines under acidic conditions to form the pyrimidine ring .

- Pyrrolidine Substitution : Coupling the pyrimidine intermediate with pyrrolidine via nucleophilic aromatic substitution (SNAr), requiring polar aprotic solvents (e.g., DMF) and elevated temperatures (80–100°C) .

- Isonicotinamide Introduction : Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) or palladium-catalyzed cross-coupling for regioselective attachment .

Critical Parameters : Reaction time (12–24 hrs), solvent polarity, and catalyst loading (e.g., 5–10 mol% Pd for cross-coupling) significantly impact yield (reported 45–65%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions (e.g., pyrrolidine N-CH2 at δ 2.5–3.0 ppm; pyrimidine protons at δ 8.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 298.13) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and identify by-products (e.g., unreacted intermediates) .

Q. What solvents and conditions optimize solubility for in vitro assays?

- Methodological Answer : The compound exhibits moderate solubility in polar solvents:

- DMSO : Primary stock solution (10–20 mM) for cellular assays .

- Aqueous Buffers : Solubility enhancers (e.g., 0.1% Tween-80) in PBS at pH 7.4 for pharmacokinetic studies .

Note : Solubility decreases in non-polar solvents (e.g., hexane), limiting use in lipid-based formulations .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve target selectivity?

- Methodological Answer :

- Substituent Modifications : Replace pyrrolidine with morpholine or piperidine to assess steric/electronic effects on kinase binding .

- Pyrimidine Ring Functionalization : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at the 4-position to enhance hydrophobic interactions with kinase ATP pockets .

- Computational Modeling : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations to predict binding affinity for targets like SRPK1 or DDR1 .

Q. What enzymatic targets are prioritized for mechanistic studies?

- Methodological Answer :

- Kinase Inhibition : Prioritize discoidin domain receptor 1 (DDR1) and serine/arginine-rich protein kinases (SRPKs) based on structural analogs (e.g., SRPIN340 inhibits SRPK1 with IC50 = 3.2 µM) .

- Assay Design : Use fluorescence-based kinase activity assays (ADP-Glo™) and cellular migration assays (Boyden chambers) to validate anti-cancer effects in NSCLC models .

Q. How to resolve contradictions between in vitro potency and in vivo efficacy?

- Methodological Answer :

- Bioavailability Optimization : Formulate with cyclodextrins or liposomes to enhance plasma stability .

- Metabolite Identification : LC-MS/MS to detect hepatic metabolites (e.g., N-oxidation of pyrrolidine) that reduce activity .

- Dose Escalation : Conduct PK/PD studies in rodent models to correlate plasma concentrations (Cmax, AUC) with tumor suppression .

Q. What computational tools predict off-target interactions?

- Methodological Answer :

- Target Profiling : Use SwissTargetPrediction or SEAware to identify off-target kinases (e.g., FLT3, EGFR) .

- Toxicity Screening : PASS Online to predict hepatotoxicity risks from structural motifs (e.g., pyrrolidine metabolism) .

Q. How to analyze reaction by-products during scale-up?

- Methodological Answer :

- By-Product Identification : UPLC-MS to detect dimerization or oxidation products (e.g., pyrimidine N-oxide derivatives) .

- Process Optimization : Switch from batch to continuous-flow reactors for better temperature control and reduced impurity formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.